molecular formula C12H27N3O3 B3257862 1,7,13-Trioxa-4,10,16-triazacyclooctadecane CAS No. 296-38-8

1,7,13-Trioxa-4,10,16-triazacyclooctadecane

Cat. No.: B3257862
CAS No.: 296-38-8
M. Wt: 261.36 g/mol
InChI Key: HCTXRCNUPDEZLA-UHFFFAOYSA-N
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Description

1,7,13-Trioxa-4,10,16-triazacyclooctadecane is a macrocyclic compound with the molecular formula C12H27N3O3. It is a member of the azacrown ethers family, which are known for their ability to form stable complexes with metal ions. This compound is particularly notable for its use in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7,13-Trioxa-4,10,16-triazacyclooctadecane can be synthesized through a multi-step process involving the reaction of triethylene glycol with tris(2-aminoethyl)amine under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the macrocyclic structure .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Mechanism of Action

The mechanism of action of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in its structure act as donor sites, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including ion separation and catalysis .

Properties

IUPAC Name

1,7,13-trioxa-4,10,16-triazacyclooctadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3O3/c1-7-16-9-3-14-5-11-18-12-6-15-4-10-17-8-2-13-1/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTXRCNUPDEZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNCCOCCNCCOCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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